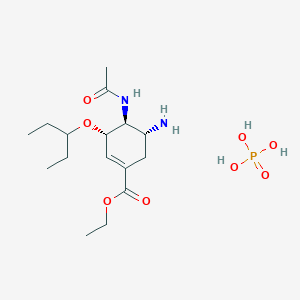

ent-Oseltamivir Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

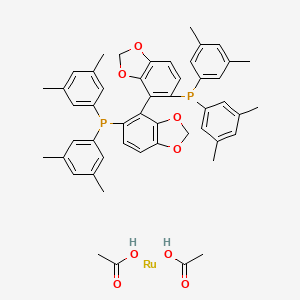

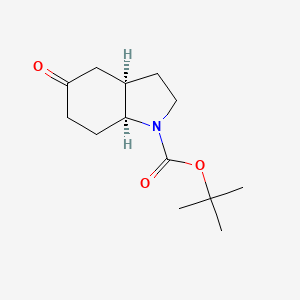

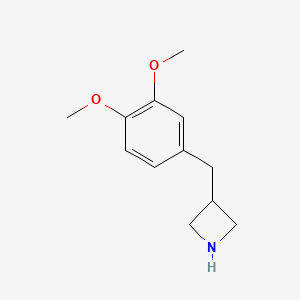

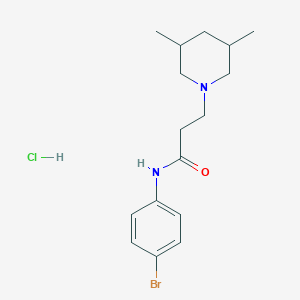

The synthesis of ent-Oseltamivir Phosphate involves several enantioselective steps starting from readily available chemical compounds. A notable method involves starting from 2,6-dimethoxyphenol to eventually achieve Oseltamivir Phosphate and its enantiomer through a series of steps including cis-hydrogenation, enzymatic desymmetrization, and Curtius degradation among others (Zutter, Iding, Spurr, & Wirz, 2008). Another pathway utilizes 1,3-butadiene and acrylic acid, leveraging complete enantio-, regio-, and diastereocontrol (Yeung, Hong, & Corey, 2006).

Molecular Structure Analysis

The molecular structure of ent-Oseltamivir Phosphate is characterized by its unique cyclohexene ring and the presence of multiple functional groups that contribute to its activity. The structural confirmation and spectroscopic characterization, including 1H and 13C-NMR chemical shifts, provide detailed insights into its molecular framework and assist in the synthesis and quality control processes (Zhang, 2006).

Chemical Reactions and Properties

Ent-Oseltamivir Phosphate undergoes various chemical reactions during its synthesis, including regioselective reduction, azide-type intermediate avoidance, and Diels-Alder reactions. These steps are critical for achieving the desired enantiomer with high purity and yield. Strategies for its synthesis highlight the utilization of asymmetric catalysis and the importance of intermediate transformations (Shibasaki & Kanai, 2008).

Physical Properties Analysis

The physical properties of ent-Oseltamivir Phosphate, such as solubility, melting point, and stability, are crucial for its formulation and storage. These properties are influenced by its molecular structure and the presence of functional groups. Specific studies on these aspects help in optimizing the drug's formulation for medical use.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, determine the drug's shelf life and efficacy. The synthesis pathways often explore the chemical behavior of intermediates and the final compound to ensure a robust and efficient production process (Shibasaki, Kanai, & Yamatsugu, 2011).

Applications De Recherche Scientifique

Synthesis : New, efficient synthesis methods for Oseltamivir Phosphate (Tamiflu) and its enantiomer ent-Oseltamivir Phosphate have been developed, utilizing enzymatic desymmetrization and other novel approaches (Zutter et al., 2008); (Yeung et al., 2006).

Activation and Metabolism : Studies have shown that the activation of Oseltamivir Phosphate, which is crucial for its antiviral activity, can be impaired by certain carboxylesterase 1 variants, potentially affecting its therapeutic efficacy (Zhu & Markowitz, 2009).

Pharmacokinetics : Research indicates that Oseltamivir Phosphate has predictable pharmacokinetics, making it suitable for diverse populations, including children, the elderly, and patients with renal or hepatic impairment (Davies, 2010).

Environmental Impact : The active metabolite of Oseltamivir Phosphate, Oseltamivir Carboxylate, has been detected in sewage discharge and river water, raising concerns about its environmental impact and potential ecotoxicological risks (Ghosh et al., 2009).

Clinical Efficacy and Resistance : Studies on influenza virus have shown that viruses carrying mutations in neuraminidase can have reduced sensitivity to Oseltamivir Carboxylate, impacting the drug's efficacy in treatment and prevention of influenza virus infection (Carr et al., 2002); (Ives et al., 2002).

Unanticipated Effects : Research has explored unexpected effects such as the induction of increased aggressiveness in canine mammary cancer cells and altered biochemical responses in marine bivalves exposed to Oseltamivir Phosphate (de Oliveira et al., 2015); (Dallarés et al., 2019).

Safety And Hazards

When handling “ent-Oseltamivir Phosphate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or inhalation, medical attention should be sought .

Propriétés

IUPAC Name |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZUMBJQJWIWGJ-DSMRVHDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)

![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)